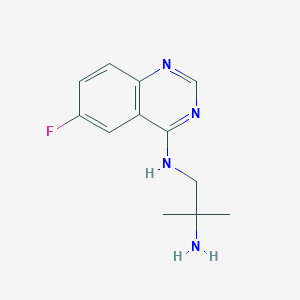
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinazoline core substituted with a fluoro group at the 6-position and a 2-methylpropane-1,2-diamine moiety at the N1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroquinazolin-4-one.
Nucleophilic Substitution: The 6-fluoroquinazolin-4-one undergoes nucleophilic substitution with 2-methylpropane-1,2-diamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the quinazoline ring or the fluoro group, resulting in the formation of reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
6-fluoroquinazolin-4-yl derivatives: Compounds with similar quinazoline cores but different substituents.
2-methylpropane-1,2-diamine derivatives: Compounds with similar diamine moieties but different aromatic cores.
Uniqueness: N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is unique due to the specific combination of the fluoroquinazoline core and the 2-methylpropane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-N-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-12(2,14)6-15-11-9-5-8(13)3-4-10(9)16-7-17-11/h3-5,7H,6,14H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIVSVCOYYRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=NC2=C1C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)
![4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662020.png)
![4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662030.png)
![4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662031.png)
![4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662042.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![4-[(7-Bromo-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662057.png)
![4-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662069.png)
![5-[[3-Acetamido-3-(4-bromophenyl)propanoyl]amino]pentanoic acid](/img/structure/B6662072.png)
![4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid](/img/structure/B6662076.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide](/img/structure/B6662078.png)
![3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid](/img/structure/B6662084.png)
![5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid](/img/structure/B6662099.png)
![5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B6662101.png)
